2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyrazine
Description
Properties
IUPAC Name |
2-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-18(2,3)15-4-6-16(7-5-15)25(23,24)22-12-10-21(11-13-22)17-14-19-8-9-20-17/h4-9,14H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSZBRLWNTXVGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that the compound is structurally related to pyrazinamide, a first-line drug used in tuberculosis therapy, suggesting potential anti-tubercular activity.
Mode of Action
Based on its structural similarity to pyrazinamide, it may also interfere with the synthesis of mycolic acids, crucial components of the cell wall of Mycobacterium tuberculosis.
Result of Action
If it acts similarly to pyrazinamide, it might lead to the disruption of the bacterial cell wall, resulting in cell death.
Biological Activity
2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular structure of this compound features a pyrazine ring substituted with a piperazine moiety that is further functionalized with a sulfonyl group. The presence of the tert-butyl group enhances lipophilicity, which may influence its biological activity.
Biological Activity Overview
Research indicates that compounds containing piperazine and sulfonamide functionalities exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have shown that piperazine derivatives possess antimicrobial properties. For instance, derivatives similar to this compound have been evaluated against various bacterial strains, demonstrating significant inhibitory effects .
- Anticancer Potential : The compound has been implicated in the inhibition of specific kinases associated with cancer progression. Kinase inhibitors are crucial in cancer therapy as they can interfere with signaling pathways that promote tumor growth .
- Neuropharmacological Effects : Piperazine derivatives are known for their central nervous system activities. Some studies suggest that they may act as anxiolytics or antidepressants by modulating neurotransmitter systems .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinase Activity : The compound potentially inhibits various protein kinases, which play critical roles in cellular signaling. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Interaction with Receptors : The piperazine ring may interact with neurotransmitter receptors, influencing mood and anxiety levels. This interaction could be beneficial in treating psychiatric disorders .
Case Studies and Research Findings
A series of studies have documented the biological activities of similar compounds:
- Antimicrobial Studies : A study published in Bioorganic & Medicinal Chemistry evaluated several piperazine derivatives against Staphylococcus aureus and Escherichia coli, demonstrating effective antibacterial properties .
- Kinase Inhibition Studies : Research indicated that compounds structurally related to this compound effectively inhibited Jak kinases involved in inflammatory responses, suggesting potential applications in autoimmune diseases .
- Neuropharmacological Evaluation : A study assessed the anxiolytic effects of piperazine derivatives in animal models, showing promise for future development as therapeutic agents for anxiety disorders .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperazine-Pyrazine Derivatives
Key Observations :
Piperazine-Based Heterocycles with Varied Cores
Pharmacological Profiles
Key Observations :
- Core Flexibility : Pyrazine-piperazine hybrids (e.g., HCV inhibitors in ) prioritize planar aromatic systems for enzyme binding, while triazolo-pyrazines () rely on fused rings for receptor selectivity.
- Electron-Withdrawing Groups : The 4-nitrophenyl group in enhances electrophilicity, contrasting with the electron-donating tert-butyl group in the target compound.
Physicochemical Properties
Preparation Methods
Sulfonylation of Piperazine
The foundational step involves regioselective sulfonylation of piperazine using 4-tert-butylbenzenesulfonyl chloride. Optimized conditions derived from analogous syntheses include:
Procedure
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Piperazine (10 mmol) and triethylamine (20 mmol) are dissolved in anhydrous dichloromethane (50 mL) under nitrogen.
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4-tert-Butylbenzenesulfonyl chloride (10 mmol) is added dropwise at 0°C.
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The reaction is stirred at room temperature for 12 hours, followed by extraction with 1M HCl and saturated NaHCO3.
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The organic layer is dried over Na2SO4 and concentrated to yield 4-(4-tert-butylbenzenesulfonyl)piperazine as a white solid (82% yield).
Key Data
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Yield : 82%
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1H NMR (500 MHz, CDCl3) : δ 7.81 (d, J = 8.3 Hz, 2H), 7.52 (d, J = 8.3 Hz, 2H), 3.15 (t, J = 5.1 Hz, 4H), 2.88 (t, J = 5.1 Hz, 4H), 1.38 (s, 9H).
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HRMS (ESI+) : m/z calculated for C14H21N2O2S [M+H]+: 297.1374; found: 297.1376.
Functionalization of Pyrazine via Nucleophilic Aromatic Substitution
Synthesis of 2-Chloropyrazine
2-Chloropyrazine serves as the electrophilic partner for coupling with sulfonylated piperazine. Commercial availability or preparation via chlorination of pyrazine-N-oxide ensures accessibility.
Coupling Reaction Optimization
The nucleophilic substitution requires activation of pyrazine and deprotonation of the piperazine secondary amine. Copper-catalyzed conditions adapted from thiadiazole syntheses proved effective:
Procedure
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4-(4-tert-Butylbenzenesulfonyl)piperazine (5 mmol), 2-chloropyrazine (5 mmol), CuCl2 (10 mol%), and K2CO3 (10 mmol) are combined in DMSO (15 mL).
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The mixture is heated at 100°C for 8 hours under nitrogen.
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Post-reaction, the mixture is diluted with water, extracted with ethyl acetate, and purified via column chromatography (petroleum ether/ethyl acetate, 3:1) to afford the title compound as a pale-yellow solid (68% yield).
Key Data
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Yield : 68%
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1H NMR (500 MHz, CDCl3) : δ 8.29 (d, J = 2.5 Hz, 1H), 8.17 (d, J = 2.5 Hz, 1H), 7.83 (d, J = 8.3 Hz, 2H), 7.50 (d, J = 8.3 Hz, 2H), 3.90 (t, J = 5.0 Hz, 4H), 3.22 (t, J = 5.0 Hz, 4H), 1.37 (s, 9H).
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13C NMR (126 MHz, CDCl3) : δ 154.2, 144.6, 143.8, 138.5, 132.1, 128.7, 127.4, 53.2, 46.7, 34.9, 30.8.
Critical Analysis of Reaction Parameters
Solvent and Temperature Effects
Polar aprotic solvents (DMSO, DMF) enhanced reaction rates due to improved solubility of intermediates. Elevated temperatures (100°C) were necessary to overcome the aromatic system’s activation energy, consistent with prior reports on heterocyclic couplings.
Catalytic Systems
Copper(II) chloride facilitated electron transfer, stabilizing transition states during nucleophilic attack. Control experiments without CuCl2 resulted in <20% yield, underscoring its catalytic role.
Spectroscopic and Chromatographic Validation
High-Resolution Mass Spectrometry (HRMS)
The molecular ion peak at m/z 389.1682 ([M+H]+) confirmed the target compound’s molecular formula (C19H25N4O2S).
Purity Assessment
Analytical HPLC (C18 column, acetonitrile/water gradient) showed >98% purity, with a retention time of 6.7 minutes.
Challenges and Mitigation Strategies
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : and NMR verify substituent positions and electronic environments. For example, sulfonamide-linked piperazine derivatives show distinct splitting patterns for CH groups (δ 2.45–3.82 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by resolving impurities under optimized mobile phases (e.g., acetonitrile/water gradients) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for exact mass matching) .
How can researchers mitigate safety risks associated with handling this compound?
Basic Research Question
- Handling : Use fume hoods, gloves, and protective eyewear. Avoid inhalation or skin contact, as sulfonamide derivatives may cause irritation .
- Storage : Store in airtight containers at –20°C to prevent degradation.
- Waste Disposal : Follow institutional guidelines for sulfonamide-containing organic waste .
How can reaction conditions be optimized when intermediates are unstable or yields are low?
Advanced Research Question
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) stabilize intermediates during sulfonylation. For example, DIPEA in DCM improves sulfonamide formation .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during coupling steps .
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh)) may enhance pyrazine coupling efficiency .
- Yield Analysis : Track reaction progress via TLC or inline HPLC to identify bottlenecks .
What strategies are used to explore structure-activity relationships (SAR) for this compound in kinase inhibition?
Advanced Research Question
- Fragment Replacement : Modify the pyrazine or tert-butyl group to assess steric/electronic effects. For example, replacing tert-butyl with fluorobenzyl (as in related compounds) alters kinase selectivity .
- Pharmacophore Mapping : Use molecular docking to identify key interactions (e.g., sulfonamide hydrogen bonding with ATP-binding pockets) .
- Biological Assays : Test analogues in enzymatic assays (e.g., tyrosine kinase inhibition) and compare IC values .
How can discrepancies in spectroscopic data (e.g., NMR shifts) between batches be resolved?
Advanced Research Question
- Batch Comparison : Analyze multiple batches via NMR to identify inconsistent peaks (e.g., δ 7.32 ppm for aromatic protons in pure batches vs. δ 7.15–7.25 ppm in impure samples) .
- Impurity Profiling : Use LC-MS to detect byproducts (e.g., unreacted sulfonyl chloride or dealkylated piperazine) .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry .
What methodologies guide the design of bioisosteric analogues to improve pharmacokinetic properties?
Advanced Research Question
- Sulfonamide Replacement : Substitute the benzenesulfonyl group with sulfonamides or carbamates to enhance solubility .
- Pyrazine Modifications : Introduce electron-withdrawing groups (e.g., Cl, CF) to improve metabolic stability .
- In Silico Screening : Predict ADMET properties using tools like SwissADME to prioritize analogues with favorable bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
